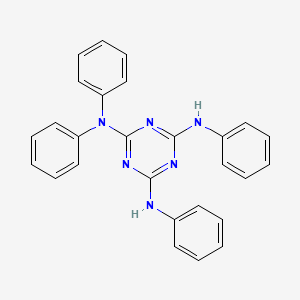
1,3,5-Triazine-2,4,6-triamine, N,N,N',N''-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound This compound is known for its unique structure, which includes three nitrogen atoms at positions 1, 3, and 5 of the ring, and four phenyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydrogencarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -5°C) and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials like cyanuric chloride and aniline make this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles. Conditions often involve the use of a base and a solvent like THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- involves its interaction with various molecular targets. The phenyl groups enhance its ability to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly alter its chemical properties and potential applications compared to other triazine derivatives. This structural modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
51131-79-4 |
|---|---|
Formule moléculaire |
C27H22N6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-N,2-N,4-N,6-N-tetraphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H22N6/c1-5-13-21(14-6-1)28-25-30-26(29-22-15-7-2-8-16-22)32-27(31-25)33(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,28,29,30,31,32) |
Clé InChI |
VRIFANNSKKQNIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



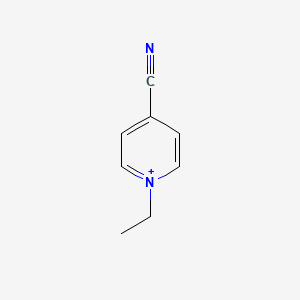
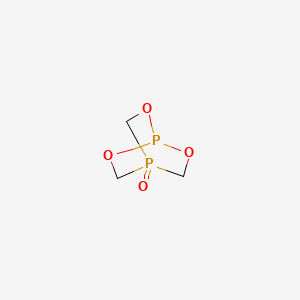
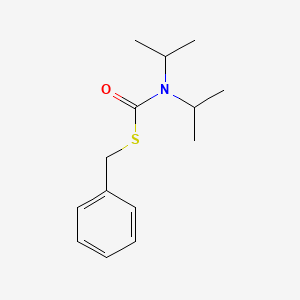
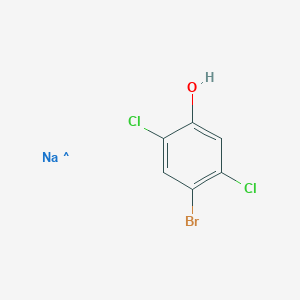
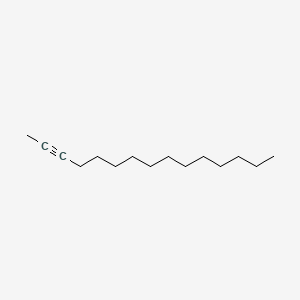
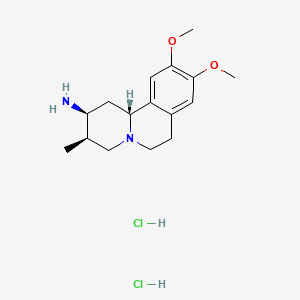
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
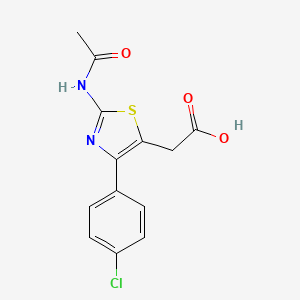
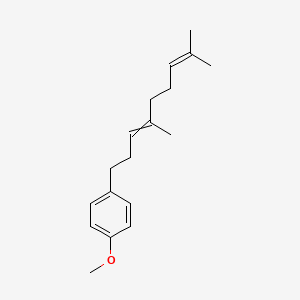
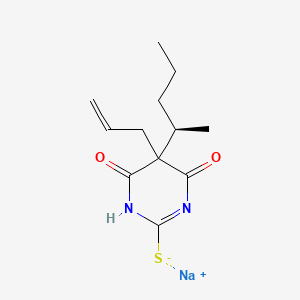
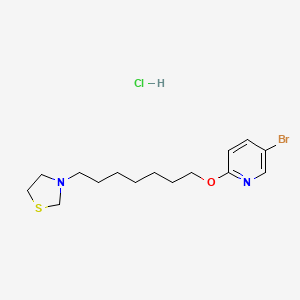
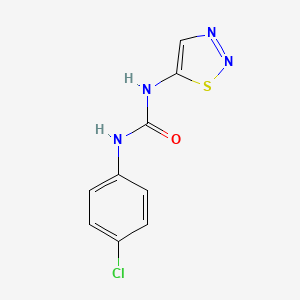
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
